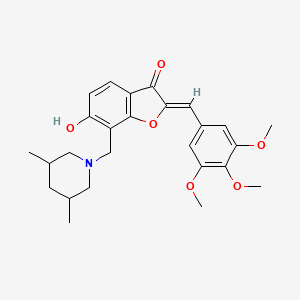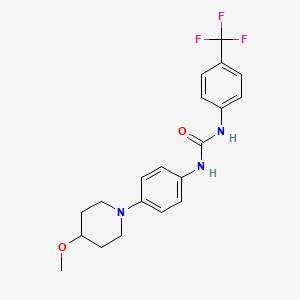![molecular formula C18H17NO3S B2867811 1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797318-92-3](/img/structure/B2867811.png)
1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methylthiophene-2-carbonyl chloride” is a heterocyclic building block . It has an empirical formula of C6H5ClOS and a molecular weight of 160.62 . It’s a solid substance with a refractive index of 1.581 and a density of 1.2873 g/mL at 25 °C .
Molecular Structure Analysis
The molecular structure of “4-Methylthiophene-2-carbonyl chloride” is represented by the SMILES stringCc1csc(c1)C(Cl)=O . Physical And Chemical Properties Analysis
As mentioned earlier, “4-Methylthiophene-2-carbonyl chloride” is a solid substance with a refractive index of 1.581 and a density of 1.2873 g/mL at 25 °C .Applications De Recherche Scientifique
Sigma Receptor Ligands
Spiro compounds, including spiro[isobenzofuran-1(3H),4'-piperidines], have shown significant interest as sigma receptor ligands. These compounds demonstrate subnanomolar affinity and selectivity towards the sigma 2 binding site. Their structural variations, particularly in the N-substituent and the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system, play crucial roles in determining their affinity and selectivity for sigma 1 and sigma 2 receptors. For instance, compounds with medium-sized N-substituents exhibit potent but unselective affinity, while adjustments in the chain length and lipophilicity of the N-substituent enhance selectivity for sigma 2 binding sites. Moreover, substituents in the benzene ring affect affinity primarily for sigma 1 binding sites, highlighting the importance of structural factors in their sigma receptor activity (Moltzen, Perregaard, & Meier, 1995).
Antimycobacterial Activity
Spiro compounds have also been synthesized and evaluated for their antimycobacterial properties. For example, novel spiro-pyrido-pyrrolizines and pyrrolidines were synthesized and screened for in vitro activity against various Mycobacterium species. Certain compounds demonstrated significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis, indicating their potential as antimycobacterial agents (Ranjith Kumar et al., 2009).
Neurokinin Receptor Antagonists
Spiro-substituted piperidines, including compounds with the isobenzofuran moiety, have been explored for their potential as neurokinin receptor antagonists. These compounds were designed to bind selectively to NK2 receptors, with specific spiro-substituted piperidines demonstrating potent inhibitory activity against neurokinin-induced bronchoconstriction in animal models. This suggests their utility in developing novel treatments for conditions mediated by neurokinin receptors (Kubota et al., 1998).
Safety and Hazards
“4-Methylthiophene-2-carbonyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) and it causes severe skin burns and eye damage (H314) . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-10-15(23-11-12)16(20)19-8-6-18(7-9-19)14-5-3-2-4-13(14)17(21)22-18/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBICDRLRNCMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2867728.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2867732.png)
![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B2867739.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2867742.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2867743.png)

![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)